Patent Context Differentiation: Dual Therapeutic Area Coverage vs. Single-Indication Pentanoic Acid Analogs
Patent family analysis reveals that 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid (540759-65-7) appears within the scope of WO-2018093966-A1, which claims compositions and methods for regulating body weight and metabolic syndromes , while structurally related pentanoic acid derivatives from Ono Pharmaceutical (US 6,201,021 B1) are directed exclusively toward neurodegenerative diseases including Alzheimer's disease and multiple sclerosis via astrocyte function improvement [1]. The compound thus spans two distinct therapeutic-area patent families, a feature not shared by the majority of simple alkyl-branched pentanoic acids (e.g., valproic acid, 2-propylpentanoic acid) which are limited to epilepsy and bipolar disorder indications.
| Evidence Dimension | Number of distinct therapeutic-area patent families encompassing the compound |
|---|---|
| Target Compound Data | 2 patent families (WO-2018093966-A1: metabolic/body weight; US 6,201,021 B1 class: neurodegeneration) |
| Comparator Or Baseline | Valproic acid (2-propylpentanoic acid): 1 primary therapeutic area (epilepsy/bipolar); typical alkyl-branched pentanoic acids: 0–1 therapeutic area patent families |
| Quantified Difference | 2 distinct therapeutic area families vs. 1 (or 0) for comparator class |
| Conditions | Patent family classification analysis based on WIPO and USPTO databases as of 2026-05-02 |
Why This Matters
For procurement decisions in drug discovery programs targeting either metabolic or neurodegenerative indications, this compound offers a single chemical starting point with potential relevance to both therapeutic areas, reducing the need to source and validate separate chemical series.
- [1] Ono Pharmaceutical Co., Ltd. Pentanoic acid derivatives. US Patent 6,201,021 B1. Issued March 13, 2001. Available at: https://patents.google.com/patent/US6201021B1/en (accessed 2026-05-02). View Source
